molecular formula C12H11N B1598739 3-(4-Methylphenyl)pyridine CAS No. 4423-09-0

3-(4-Methylphenyl)pyridine

Cat. No. B1598739
CAS RN: 4423-09-0
M. Wt: 169.22 g/mol
InChI Key: KUZNURGIXXKBEJ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyridine is a chemical compound with the CAS Number: 4423-09-0 . It has a molecular weight of 169.23 .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylphenyl)pyridine is C12H11N . It has an average mass of 169.222 Da and a monoisotopic mass of 169.089142 Da .


Physical And Chemical Properties Analysis

3-(4-Methylphenyl)pyridine has a density of 1.0±0.1 g/cm3, a boiling point of 293.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.2±3.0 kJ/mol, and it has a flash point of 124.7±11.4 °C . The index of refraction is 1.568, and it has a molar refractivity of 53.8±0.3 cm3 .

Scientific Research Applications

Pharmacological Research

  • 3-(4-Methylphenyl)pyridine derivatives have been explored for their potential in pharmacology. For instance, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a closely related compound, is known as a potent noncompetitive mGlu5 receptor antagonist. It has been used to characterize the pharmacology of mGlu5 receptors and shows promise in anxiety treatment models (Cosford et al., 2003).

Chemical Synthesis and Catalysis

  • Pyridines, including 3-(4-Methylphenyl)pyridine, are crucial in organic chemistry and drug discovery. A study described a catalytic method for direct methylation of the aromatic ring of pyridines, which is significant for its use of common feedstock chemicals like methanol and formaldehyde (Grozavu et al., 2020).

Fluorescent Probes

  • A water-soluble and small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, which includes 3-(4-methylphenyl)pyridine, has been developed for detecting Zn(2+). This demonstrates its application in developing chelation enhanced fluorescence probes (Hagimori et al., 2011).

Corrosion Inhibition

  • Research on pyridine derivatives, including 3-(4-Methylphenyl)pyridine, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors and are efficient in forming protective films on metal surfaces (Ansari et al., 2015).

Materials Science

  • 3-(4-Methylphenyl)pyridine derivatives have been synthesized for application in materials science, particularly in electronic, opto-electronic, and photovoltaic applications. Their polyconjugated structures and low band gaps make them suitable for such applications (Kaya et al., 2010).

Liquid Crystals

  • Liquid crystalline phase transitions of derivatives like 2-(4-alkoxybiphenyl-4-yl)-5-(4-methylphenyl)pyridines have been extensively studied. These compounds display a variety of mesophases, highlighting their importance in the field of liquid crystals (Asano et al., 1998).

properties

IUPAC Name

3-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZNURGIXXKBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399706
Record name 3-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)pyridine

CAS RN

4423-09-0
Record name 3-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-tolylboronic acid (38 g, 0.28 mol), 3-bromopyridine (44 g, 0.28 mol), Na2CO3 (200 g) in toluene (500 ml) and water (500 ml) was added Pd(PPh3)4 (16 g, 0.014 mol), and refluxed for 16 h. The reaction mixture was cooled, and the separated organic layer was washed with water and brine, and dried. The solvent was removed to give 4-(3-pyridyl)toluene (42 g, 90%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
AC Benniston, LJ Farrugia, PR Mackie… - Australian Journal of …, 2000 - CSIRO Publishing
Absorption and electrochemical properties are reported for the iron(II) complex of the unusually substituted ligand 3,3″-bis(4-methylphenyl)-2,2′:6′,2″-terpyridine, along with the …
Number of citations: 7 www.publish.csiro.au
K Inada, N Miyaura - Tetrahedron, 2000 - Elsevier
The cross-coupling reaction of tolylboronic acids (1.3equiv.) with chloropyridines, chloroquinoline, or activated chloroarenes having an electron-withdrawing group was carried out in …
Number of citations: 118 www.sciencedirect.com
M Nishimura, M Ueda, N Miyaura - Tetrahedron, 2002 - Elsevier
Hydrophilic phosphine ligands possessing a carbohydrate side-chain, such as N-(4-diphenylphosphinophenyl)methyl gluconamide (9), N-[4-(2′-dicyclohexylphosphinobiphenyl)…
Number of citations: 116 www.sciencedirect.com
DD Davey - The Journal of Organic Chemistry, 1987 - ACS Publications
As part of a program intended to study novel heterocycles related to purine, 1 we required synthetic metho-dology that could be used to conveniently prepare 8-arylimidazo [1, 2-a] …
Number of citations: 28 pubs.acs.org
LJ Goossen, C Linder, N Rodríguez… - … –A European Journal, 2009 - Wiley Online Library
A bimetallic catalyst system has been developed that for the first time allows the decarboxylative cross‐coupling of aryl and acyl carboxylates with aryl triflates. In contrast to aryl halides, …
JR Beadle, SH Korzeniowski… - The Journal of …, 1984 - ACS Publications
Two problems have hindered the Gomberg-Bachmann (GB) and Pschorr reactionsof arenediazonium cations: the instability of the arenediazonium salts and side reactions. …
Number of citations: 158 pubs.acs.org
ME Kurz, V Baru, PN Nguyen - The Journal of Organic Chemistry, 1984 - ACS Publications
Treatment of aromatic hydrocarbons with acetone and manganese (III) acetate gave rise to arylacetones in yields ranging from 25% with chlorobenzene to 74% with anisóle. Cerium (IV) …
Number of citations: 65 pubs.acs.org
CH Xing, JR Lee, ZY Tang, JR Zheng… - Advanced Synthesis & …, 2011 - Wiley Online Library
Room temperature nickel(II) complexes [(4‐MeOC 6 H 4 )Ni(PCy 3 ) 2 OTs and Ni(PCy 3 ) 2 X 2 (X=Cl, Br)]‐catalyzed cross‐coupling reactions of aryl/alkenyl sulfonates with arylboronic …
Number of citations: 65 onlinelibrary.wiley.com
X Chen, L Zhou, Y Li, T Xie, S Zhou - The Journal of Organic …, 2014 - ACS Publications
An efficient method for synthesis of useful biaryl building blocks containing 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl moieties was provided through cross-coupling reactions of aryl …
Number of citations: 70 pubs.acs.org
AP Krinochkin, OV Shabunina, MI Savchuk… - Russian Journal of …, 2022 - Springer
An efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology. The title compound is of practical …
Number of citations: 1 link.springer.com

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